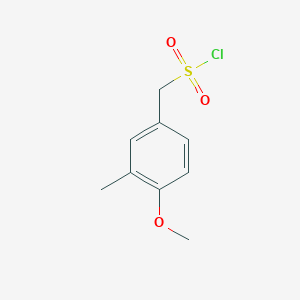

(4-Methoxy-3-methylphenyl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC18268617

Molecular Formula: C9H11ClO3S

Molecular Weight: 234.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClO3S |

|---|---|

| Molecular Weight | 234.70 g/mol |

| IUPAC Name | (4-methoxy-3-methylphenyl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C9H11ClO3S/c1-7-5-8(6-14(10,11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3 |

| Standard InChI Key | VSEMIGACJBBQDM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)CS(=O)(=O)Cl)OC |

Introduction

Structural and Physicochemical Properties

(4-Methoxy-3-methylphenyl)methanesulfonyl chloride possesses the molecular formula C₉H₁₁ClO₃S and a molecular weight of 234.70 g/mol. The compound’s structure integrates a methoxy group (-OCH₃) at the para position and a methyl group (-CH₃) at the meta position relative to the sulfonyl chloride moiety (-SO₂Cl) on the benzene ring. This arrangement enhances electron-withdrawing effects, stabilizing the sulfonyl chloride group and increasing its reactivity toward nucleophiles .

Comparative Analysis with Analogous Sulfonyl Chlorides

The compound’s reactivity and applications differ significantly from structurally related derivatives. For instance, (4-Chloro-3-methylphenyl)methanesulfonyl chloride (CAS: 1522115-36-1) replaces the methoxy group with a chlorine atom, resulting in a higher molecular weight (239.12 g/mol) and altered electronic properties that favor electrophilic substitution reactions . Similarly, (3-methylphenyl)methanesulfonyl chloride (CAS: 53531-68-3) lacks the methoxy substituent, reducing its polarity and solubility in polar solvents .

| Property | (4-Methoxy-3-methylphenyl)methanesulfonyl chloride | (4-Chloro-3-methylphenyl)methanesulfonyl chloride | (3-methylphenyl)methanesulfonyl chloride |

|---|---|---|---|

| Molecular Formula | C₉H₁₁ClO₃S | C₈H₈Cl₂O₂S | C₈H₉ClO₂S |

| Molecular Weight (g/mol) | 234.70 | 239.12 | 204.67 |

| Key Substituents | -OCH₃, -CH₃ | -Cl, -CH₃ | -CH₃ |

| Reactivity Profile | Nucleophilic substitution | Electrophilic substitution | Moderate nucleophilicity |

| Primary Applications | Pharmaceuticals, agrochemicals | Polymer intermediates | Dyes, surfactants |

Synthesis and Optimization Strategies

The synthesis of (4-Methoxy-3-methylphenyl)methanesulfonyl chloride typically involves the reaction of 4-methoxy-3-methylphenol with methanesulfonyl chloride under controlled conditions. This exothermic reaction proceeds via a two-step mechanism: initial protonation of the phenolic oxygen, followed by nucleophilic attack of the sulfonyl chloride group .

Stepwise Reaction Protocol

-

Preparation of 4-Methoxy-3-methylphenol:

The precursor phenol is synthesized through methylation of 3-methylcatechol using dimethyl sulfate in alkaline conditions, achieving yields exceeding 85% . -

Sulfonylation Reaction:

A stoichiometric mixture of 4-methoxy-3-methylphenol (1.0 equiv) and methanesulfonyl chloride (1.2 equiv) is refluxed in anhydrous dichloromethane at 40–45°C for 6–8 hours. Triethylamine (1.5 equiv) is added as a catalyst to neutralize HCl byproducts. -

Purification:

Crude product is washed with ice-cold water, dried over anhydrous sodium sulfate, and recrystallized from ethanol to obtain a purity >98%.

Critical Parameters:

-

Temperature control (<50°C) prevents decomposition of the sulfonyl chloride group.

-

Anhydrous conditions minimize hydrolysis to the corresponding sulfonic acid.

-

Excess methanesulfonyl chloride ensures complete conversion of the phenolic substrate .

Mechanistic Insights and Reaction Pathways

The compound’s sulfonyl chloride group acts as a superior leaving group in nucleophilic substitution reactions. Recent studies utilizing P NMR spectroscopy have elucidated its behavior in SN1 and SN2 mechanisms. For example, in the presence of alcohols, (4-Methoxy-3-methylphenyl)methanesulfonyl chloride undergoes SN2 displacement to form sulfonate esters, while protic solvents favor SN1 pathways via a stabilized carbocation intermediate .

Quinoid Stabilization:

In SN1 reactions, the methoxy group donates electron density through resonance, stabilizing the transition state and lowering activation energy . This effect is absent in non-methoxy analogues, explaining their reduced reactivity in similar conditions .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing α-hydroxy-benzylphosphonates, which exhibit antitumor and antiviral activities. For instance, reaction with diethyl phosphite under microwave irradiation yields α-mesyloxyphosphonates, precursors to bioactive molecules .

Agrochemical Synthesis

In agrochemistry, it facilitates the production of sulfonylurea herbicides. Coupling with aminotriazine derivatives generates compounds with enhanced herbicidal activity and soil persistence.

Recent Research Advancements

A 2024 study demonstrated the compound’s utility in microwave-assisted synthesis, reducing reaction times from 10 hours to 2.5 hours while maintaining 96% conversion rates . Additionally, computational modeling has optimized its use in flow chemistry systems, enabling continuous production scales.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume